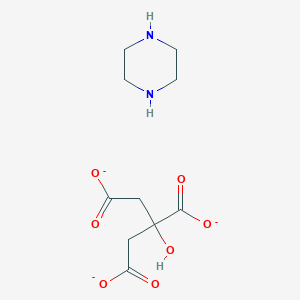

2-Hydroxypropane-1,2,3-tricarboxylate;piperazine

Description

2-Hydroxypropane-1,2,3-tricarboxylate; piperazine, commonly known as piperazine citrate, is a salt formed by the reaction of piperazine (C₄H₁₀N₂) with citric acid (C₆H₈O₇). It exists in various stoichiometric forms, including 1:1, 3:2, and hydrated variants (e.g., pentahydrate) . The compound is pharmacologically significant, primarily used as an anthelmintic agent (e.g., "驱蛔灵" or "Piperazine citrate") to treat parasitic infections . Its structure combines the tricarboxylate moiety, which enhances solubility and bioavailability, with the piperazine ring, a nitrogen-containing heterocycle known for its versatility in drug design .

Properties

Molecular Formula |

C10H15N2O7-3 |

|---|---|

Molecular Weight |

275.24 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;piperazine |

InChI |

InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2/p-3 |

InChI Key |

SWDXALWLRYIJHK-UHFFFAOYSA-K |

Canonical SMILES |

C1CNCCN1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Hydroxypropane-1,2,3-tricarboxylate;piperazine

Overview of Synthesis Components

- Citric Acid : Industrially produced mainly by microbial fermentation using Aspergillus niger, converting carbohydrates under controlled pH, temperature, and nutrient conditions into citric acid.

- Piperazine : Synthesized chemically by hydrogenation of pyrazine or by reacting ethylene dichloride with ammonia. Industrially, it is produced by reacting alcoholic ammonia with 1,2-dichloroethane or by sodium and ethylene glycol treatment of ethylene diamine hydrochloride.

Synthetic Routes and Reaction Conditions

Fermentation-Based Synthesis of Citric Acid

- Process : Fermentation of carbohydrates (e.g., glucose) by Aspergillus niger, producing citric acid in broth.

- Post-Fermentation : Citric acid is recovered by precipitation as calcium citrate using calcium hydroxide, followed by acidification with sulfuric acid to release pure citric acid.

Chemical Synthesis of Piperazine

- Methods :

- Hydrogenation of pyrazine.

- Reaction of ethylene dichloride with ammonia.

- Industrial scale reaction of alcoholic ammonia with 1,2-dichloroethane.

- Conditions : Controlled temperature and pressure to optimize yield and purity.

Formation of Piperazine Citrate Complex

- Direct Salt Formation : Combining citric acid with piperazine in aqueous media to form the citrate salt.

- Crystallization and Hydration : The hydrate form is obtained by crystallization from aqueous solutions, where water molecules integrate into the crystal structure.

Advanced Synthetic Routes

- Coupling Reactions : Piperazine derivatives can be synthesized by coupling piperazine with carboxylic acid moieties via acid chlorides under basic aqueous-organic solvent systems (e.g., water/dioxane) with pH control.

- Cyclization and Ring-Opening Reactions : Multi-step organic synthesis involving cyclization of diamines with sulfonium salts, ring opening of aziridines with nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups have been reported for piperazine derivatives.

- Catalyst-Assisted Reactions : Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has been used to synthesize piperazine-containing compounds, optimizing catalyst loading, solvent ratios, and temperature for high yield and purity.

Industrial-Scale Preparation Process

A patented industrial process for piperazine citrate preparation involves:

This method improves yield, purity, reduces waste, and is suitable for large-scale production.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0°C to 90°C (varies by step) | Lower temperatures reduce side reactions during coupling; higher temperatures favor crystallization |

| Solvent | Water, dioxane, dichloromethane mixtures | Polar aprotic solvents improve coupling reactions; aqueous media used for salt formation |

| Catalyst | Copper sulfate pentahydrate and sodium ascorbate (for click chemistry) | Catalyst loadings optimized to minimize side products |

| pH | Basic conditions (e.g., NaOH) during coupling | pH adjustment critical for product isolation |

| Reaction Time | 20 min to several hours | Controlled addition and aging times improve crystal quality and yield |

Analytical Techniques for Characterization

- Thermogravimetric Analysis (TGA) : Quantifies water content in hydrate forms by measuring weight loss upon heating.

- Powder X-Ray Diffraction (PXRD) : Identifies crystalline phases and confirms hydrate structure.

- Chromatography (e.g., TLC, HPLC) : Monitors reaction progress and product purity during synthesis.

- Spectroscopic Methods : NMR and IR spectroscopy characterize chemical structure and confirm functional groups.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Microbial Fermentation (Citric Acid) + Chemical Piperazine Synthesis | Fermentation of carbohydrates to citric acid; chemical synthesis of piperazine; salt formation in aqueous media | High purity citric acid; scalable | Requires separate synthesis steps; complex purification |

| Direct Salt Formation in Aqueous Solution | Mixing citric acid and piperazine solutions to form citrate salt hydrate | Simple, straightforward | Control of crystallization and hydration required |

| Multi-Step Organic Synthesis (Coupling, Cyclization) | Use of acid chlorides, ring-opening, and click chemistry to form piperazine derivatives | Enables functionalized derivatives; high specificity | More complex, requires catalysts and solvents |

| Industrial Crystallization Process (Patented) | Controlled temperature crystallization with slow addition of anhydrous piperazine, centrifugation, washing, drying | High yield, purity, low waste, suitable for scale-up | Requires precise control of parameters and equipment |

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a chelating agent, forming complexes with metal ions. The compound can also undergo esterification and etherification reactions .

Common Reagents and Conditions: Common reagents used in reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and the presence of catalysts .

Major Products Formed: Major products formed from reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include various esters and ethers, as well as metal complexes. These products have applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

2-Hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and a precursor for the synthesis of various compounds. In biology, it plays a role in metabolic pathways and is used in studies related to cellular respiration . In medicine, citric acid derivatives are used in pharmaceuticals for their buffering and chelating properties . In industry, the compound is used in the production of biodegradable polymers and as an additive in food and beverages .

Mechanism of Action

The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and participate in metabolic pathways. Citric acid, a component of the compound, is an intermediate in the citric acid cycle, where it binds to aconitase and undergoes isomerization to isocitric acid . Piperazine, on the other hand, acts on the nervous system of parasitic worms, causing paralysis and expulsion from the host .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : Varies by salt form; e.g., 3:2 ratio: 3C₄H₁₀N₂·2C₆H₈O₇ .

- Synonyms: Tripiperazine dicitrate, piperazine 2-hydroxypropane-1,2,3-tricarboxylate (1:1) .

- Applications : Anthelmintic therapy, excipient in pharmaceuticals (e.g., sildenafil citrate) .

Comparison with Similar Compounds

Structural and Functional Comparison

Piperazine citrate is compared below with structurally related piperazine derivatives and citrate-containing pharmaceuticals:

Physicochemical Properties

Solubility and Stability :

- Piperazine citrate exhibits superior aqueous solubility compared to non-carboxylated piperazine salts (e.g., piperazine phosphate) due to the hydrophilic citrate anion .

- In contrast, lipophilic derivatives like 1-(2-fluorobenzyl)piperazine triazoles show reduced solubility, necessitating organic solvents for synthesis .

Key Research Findings

Anthelmintic Efficacy : Piperazine citrate paralyzes nematodes via GABA receptor agonism, with minimal mammalian toxicity .

Sildenafil Citrate Synergy : The citrate moiety in sildenafil enhances pharmacokinetic stability, enabling oral administration .

CO₂ Capture Efficiency: Piperazine solutions achieve faster CO₂ absorption rates than 2-amino-2-methyl-1-propanol (AMP), with viscosity and density data optimized for industrial use .

Biological Activity

2-Hydroxypropane-1,2,3-tricarboxylate;piperazine, commonly known as citric acid piperazine salt, is a compound formed from the combination of citric acid and piperazine. Citric acid is a natural organic acid found in citrus fruits, while piperazine is a cyclic organic compound containing two nitrogen atoms. This combination enhances the biological activity of the resulting compound, making it significant in various biochemical and pharmaceutical applications.

- Molecular Formula : C10H18N2O7

- CAS Number : 144-29-6

- Structure : The compound features three carboxylic acid groups from citric acid and a piperazine ring, which provides unique chemical interactions.

Biological Activity

The biological activity of this compound is notable in several areas:

- Enzyme Modulation : Research indicates that this compound can influence enzyme activity within metabolic pathways. It may act as an inhibitor or activator for specific enzymes involved in cellular metabolism.

- Metal Ion Chelation : The presence of multiple carboxylic groups allows this compound to chelate metal ions, which can enhance its bioavailability and efficacy in biological systems. This property is particularly useful in drug formulation and delivery systems.

- Cellular Interaction : Studies have shown that this compound can interact with cellular membranes and proteins, potentially influencing signal transduction pathways and cellular responses.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Metabolic Pathways : A study demonstrated that this compound affects the glycolytic pathway by modulating key enzymes such as phosphofructokinase. This modulation can lead to altered glucose metabolism in cells .

- Antioxidant Activity : Another research highlighted its potential as an antioxidant agent. The compound was shown to scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress .

The mechanism by which this compound exerts its biological effects includes:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological targets, enhancing binding affinity.

- Steric Effects : The piperazine moiety introduces steric hindrance that influences the interaction with target proteins.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isocitric Acid | Similar structure but differs in hydroxyl group position | Plays a role in the Krebs cycle |

| Aconitic Acid | Intermediate in citric acid oxidation | Important in energy metabolism |

| Tricarballylic Acid | Lacks hydroxyl group | Used as a building block in organic synthesis |

The unique combination of citric acid and piperazine enhances the biological activity of 2-hydroxypropane-1,2,3-tricarboxylate compared to structurally similar compounds .

Applications

The applications of this compound span multiple fields:

- Pharmaceuticals : Its properties make it a candidate for drug development targeting metabolic disorders.

- Biochemistry : It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.